3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Overview
Description
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features an amino group, a hydroxy group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide, also known as Mirdametinib , is the Dual specificity mitogen-activated protein kinase kinase 1 (MEK1) . MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in human tumors .
Mode of Action
Mirdametinib acts as a non-competitive, highly potent, selective MEK/MAPKK/MKK inhibitor . It effectively blocks cellular Erk1/2 phosphorylation , which is a crucial step in the RAS/RAF/MEK/ERK signaling pathway. This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation, particularly in cells with aberrant activation of this pathway .
Biochemical Pathways
The RAS/RAF/MEK/ERK signaling pathway plays a significant role in the regulation of cell growth, proliferation, and survival. By inhibiting MEK1, Mirdametinib disrupts this pathway, leading to a reduction in the proliferation of cancer cells . This makes it a potential therapeutic agent for various types of cancer.
Result of Action
The inhibition of the RAS/RAF/MEK/ERK pathway by Mirdametinib can lead to a decrease in the proliferation of cancer cells . This can result in the slowing of tumor growth and potentially the reduction of tumor size over time.
Biochemical Analysis
Biochemical Properties
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as mitogen-activated protein kinase kinase (MEK) and extracellular signal-regulated kinases (ERK). These interactions inhibit the phosphorylation of ERK, thereby affecting the downstream signaling pathways . The compound’s ability to inhibit MEK makes it a valuable tool for studying the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in human tumors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of ERK, which is a critical component of cell signaling pathways. This inhibition affects gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and survival . In cancer cells, the compound has been shown to suppress tumor growth by inhibiting the MEK/ERK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MEK. The compound acts as a non-competitive inhibitor, binding to MEK and preventing its activation. This inhibition blocks the phosphorylation of ERK, thereby disrupting the downstream signaling pathways that regulate cell growth and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by the MEK/ERK pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules in the experimental environment . Long-term studies have shown that the compound can maintain its inhibitory effects on the MEK/ERK pathway for extended periods, although some degradation may occur . In in vitro studies, the compound has been observed to sustain its effects on cellular function for several passages of cell culture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the MEK/ERK pathway without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered metabolic function have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted in urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its accumulation in target tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MEK and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and its ability to inhibit MEK . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminobenzamide with (2R)-1-hydroxypropan-2-yl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminobenzamide in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add (2R)-1-hydroxypropan-2-yl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-amino-N-[(2R)-1-oxopropan-2-yl]benzamide.
Reduction: Formation of 3-amino-N-[(2R)-1-hydroxypropan-2-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
N-[(2R)-1-Hydroxypropan-2-yl]benzamide: Lacks the amino group, reducing its reactivity in nucleophilic substitution reactions.
3-Amino-N-[(2S)-1-hydroxypropan-2-yl]benzamide: The stereoisomer of the compound , which may have different biological activity or reactivity.
Uniqueness
3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide is unique due to the presence of both an amino group and a hydroxypropan-2-yl group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVJXPHWVYMRGN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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